molecular formula C17H16O4 B149394 Dibenzyl malonate CAS No. 15014-25-2

Dibenzyl malonate

Cat. No.: B149394
CAS No.: 15014-25-2
M. Wt: 284.31 g/mol
InChI Key: RYFCSKVXWRJEOB-UHFFFAOYSA-N
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Description

Dibenzyl malonate is an organic compound with the molecular formula C₁₇H₁₆O₄ . It is a diester of malonic acid, where both ester groups are benzyl esters. This compound is a clear, colorless to pale yellow liquid at room temperature and is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

Dibenzyl malonate has been shown to inhibit HIV infection by interfering with the formation of hydrogen bonds at the active site of the reverse transcriptase enzyme . The reverse transcriptase enzyme is crucial for the replication of the HIV virus, making it a primary target of many antiretroviral drugs.

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom in the compound. This forms a covalent bond with the 4’-hydroxyl group on the ribose sugar . This reaction releases water and leads to an irreversible inhibition of HIV replication .

Biochemical Pathways

It is known that the compound interferes with the replication of the hiv virus by inhibiting the reverse transcriptase enzyme . This disruption of the viral replication process can have downstream effects on other biochemical pathways within the cell.

Pharmacokinetics

The compound’s effectiveness in inhibiting hiv replication suggests that it may have suitable bioavailability and metabolic stability for use as a therapeutic agent .

Result of Action

The primary result of this compound’s action is the inhibition of HIV replication. By forming a covalent bond with the 4’-hydroxyl group on the ribose sugar, this compound effectively inhibits the reverse transcriptase enzyme, leading to an irreversible halt in HIV replication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl malonate can be synthesized through the esterification of malonic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

Malonic Acid+2Benzyl AlcoholDibenzyl Malonate+Water\text{Malonic Acid} + 2 \text{Benzyl Alcohol} \rightarrow \text{this compound} + \text{Water} Malonic Acid+2Benzyl Alcohol→Dibenzyl Malonate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation under reduced pressure to remove any unreacted starting materials and by-products .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

    Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes to form benzylidene malonates.

    Hydrogenation: The benzyl groups can be removed through hydrogenation to yield malonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

    Knoevenagel Condensation: Catalysts like piperidine or pyridine in ethanol or methanol.

    Hydrogenation: Catalysts such as palladium on carbon under hydrogen gas atmosphere.

Major Products:

Scientific Research Applications

Dibenzyl malonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals.

    Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of prodrugs and drug delivery systems.

    Industry: Applied in the manufacture of fine chemicals, agrochemicals, and polymers.

Comparison with Similar Compounds

  • Dimethyl Malonate
  • Diethyl Malonate
  • Diisopropyl Malonate
  • Di-tert-butyl Malonate

Comparison: Dibenzyl malonate is unique due to the presence of benzyl ester groups, which provide steric hindrance and influence the reactivity of the compound. Compared to dimethyl malonate and diethyl malonate, this compound is less prone to hydrolysis and offers different reactivity patterns in organic synthesis. The benzyl groups can also be selectively removed through hydrogenation, providing additional synthetic flexibility .

Properties

IUPAC Name

dibenzyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFCSKVXWRJEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164478
Record name Dibenzyl malonate
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15014-25-2
Record name Dibenzyl malonate
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Record name Dibenzyl malonate
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Record name 15014-25-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Dibenzyl malonate?

A1: this compound has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol.

Q2: Is there any spectroscopic data available for characterizing this compound?

A2: While the provided research papers primarily focus on the applications of this compound, they do mention the use of single-crystal X-ray diffraction to determine the structures of complexes formed between this compound and titanium(IV) chloride. [, ] These studies provide insights into the coordination chemistry of this compound.

Q3: What are the main catalytic applications of this compound?

A3: this compound commonly serves as a reactant in asymmetric Michael addition reactions. [, , , , , , ] These reactions enable the construction of carbon-carbon bonds with high stereoselectivity, crucial for synthesizing chiral molecules.

Q4: How does the choice of catalyst influence the outcome of these reactions?

A4: Research has shown that various catalysts, including heterobimetallic complexes, [, ] chiral organocatalysts, [, ] and lanthanide-based catalysts, [, ] effectively promote asymmetric Michael additions of this compound. The specific catalyst choice significantly impacts the reaction yield and enantioselectivity. For instance, a La Li–BINOL catalyst system exhibited significant acceleration of asymmetric nitroaldol reactions without compromising the optical purity of the products. []

Q5: Are there any examples of this compound being used in heterogeneous catalysis?

A5: Yes, researchers have successfully immobilized a chiral polymer-supported Jorgensen—Hayashi-type organocatalyst on a layered heterogeneous catalyst containing bimetallic alloy nanoparticles. [, ] This bifunctional catalyst facilitated a sequential aerobic oxidation—asymmetric Michael reaction using this compound, demonstrating the compound's utility in heterogeneous catalytic systems.

Q6: How does the structure of the Michael acceptor influence the reactivity with this compound?

A6: Studies have investigated Michael additions of this compound to various acceptors, including chalcones, cyclic enones, and α,β-unsaturated N-acylpyrroles. [, , ] The choice of acceptor significantly influences reactivity and stereoselectivity. Notably, a study highlighted the enhanced reactivity of dithiomalonates compared to this compound in reactions with chalcones and enones under mechanochemical conditions. []

Q7: Are there any studies investigating the compatibility of this compound with different materials?

A7: While the provided research primarily focuses on the reactivity of this compound, a study investigated its use in the transesterification reaction with benzyl alcohol using various solid acid catalysts. [] This research explored the influence of different support materials, including modified rice husk silica, on catalytic activity, highlighting the importance of material compatibility in optimizing reaction outcomes.

Q8: How do structural modifications of malonates affect their reactivity in Michael additions?

A8: Research suggests that modifying the ester groups in malonates can impact their reactivity. For example, dithiomalonates exhibited higher reactivity compared to this compound in Michael additions to enones under mechanochemical conditions. [] This difference in reactivity highlights the influence of the thioester group on the reaction pathway.

Q9: Are there any computational studies exploring the reactivity of this compound?

A9: While the provided research primarily focuses on experimental investigations, a study employed DFT calculations to understand the mechanism of the mechanochemical Michael addition of dithiomalonates to enones. [] Such computational approaches can provide valuable insights into reaction mechanisms and guide the design of more efficient catalysts and reaction conditions.

Q10: Are there any reported applications of this compound in the synthesis of biologically relevant molecules?

A10: Yes, this compound has been employed in the synthesis of various biologically relevant molecules. For instance, it served as a starting material in the preparation of all four stereoisomers of coronamic acid, a natural product with plant growth-regulating properties. [, ] Additionally, researchers utilized this compound in a synthetic route to β-carboxyaspartic acid, an amino acid found in certain proteins. []

Q11: What are the environmental implications of using this compound?

A11: While specific data on the environmental impact of this compound is limited in the provided research, researchers are increasingly exploring greener alternatives and sustainable practices in chemical synthesis. Utilizing heterogeneous catalysts, [, ] exploring mechanochemical synthesis, [] and sourcing catalysts from biowaste [] represent promising avenues for minimizing the environmental footprint associated with this compound and similar compounds.

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